3-chloro-N-(2-(dimethylamino)-2-phenylethyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(dimethylamino)-2-phenylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-20(2)16(13-7-4-3-5-8-13)12-19-17(21)14-9-6-10-15(18)11-14/h3-11,16H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZLGCXKBMMSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC=C1)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(dimethylamino)-2-phenylethyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(dimethylamino)-2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(dimethylamino)-2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-chloro-N-(2-(dimethylamino)-2-phenylethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(dimethylamino)-2-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structural Differences: Substituent on benzamide: 3-methyl vs. 3-chloro. Amine group: Hydroxy-dimethylethyl vs. dimethylamino-phenylethyl.
- Applications: The hydroxy-dimethylethyl derivative acts as an N,O-bidentate directing group in C–H functionalization, while the target’s dimethylamino group may facilitate alternative catalytic or pharmacokinetic properties.
3-Chloro-N-(2-Chloro-4-Nitrophenyl)-2-Hydroxybenzamide (Niclosamide Impurity 3)
- Structural Differences: Additional 2-hydroxy and 4-nitro groups on the benzene ring. Amine group: 2-chloro-4-nitrophenyl vs. dimethylamino-phenylethyl.
- Property Comparison: pKa: Niclosamide impurity has a predicted pKa of 6.42 due to electron-withdrawing nitro and chloro groups, whereas the target compound’s dimethylamino group increases basicity . Bioactivity: The nitro and hydroxy groups in the impurity contribute to its role as an anthelmintic intermediate, while the target’s lipophilic phenylethyl group may favor CNS permeability.
3-Chloro-N-[2-(Dimethylamino)Pyrimidin-5-Yl]Benzamide
- Structural Differences: Amine group: Pyrimidinyl-dimethylamino vs. phenylethyl-dimethylamino.
- In contrast, the target’s phenylethyl group may improve membrane permeability due to increased lipophilicity . Molecular Weight: The pyrimidine derivative (276.72 g/mol) is lighter than the target compound (estimated ~328 g/mol), affecting drug-likeness parameters like logP.
3-Chloro-N-{2-[4-(Dimethylamino)Phenyl]-2-[4-(4-Fluorophenyl)Piperazin-1-Yl]Ethyl}Benzamide
- Structural Differences :
- Additional piperazine and 4-fluorophenyl groups.
- Bioactivity Context :
- Piperazine moieties are common in antipsychotics (e.g., aripiprazole), suggesting CNS activity for this analog. The target compound’s simpler structure may lack such specificity but could serve as a precursor for neuroactive agents .
- Molecular Complexity : The analog’s higher molecular weight (481.0 g/mol) and fluorophenyl group introduce electronegativity and metabolic stability challenges compared to the target.
Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)
- Core Structure : Acetamide vs. benzamide.
- Bioactivity : Chloroacetamides act as herbicides by inhibiting very-long-chain fatty acid synthesis. Benzamides, like the target compound, are more prevalent in pharmaceuticals (e.g., antiemetics) due to their aromatic backbone and customizable substituents .
Data Tables
Table 1. Structural and Physical Comparison
*Estimated based on structural analogs.
Biological Activity
3-chloro-N-(2-(dimethylamino)-2-phenylethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a chloro group, a dimethylamino group, and a phenylethyl moiety, which may contribute to its biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets. Similar compounds have shown the following mechanisms:
- Receptor Binding : Compounds with similar structures have been found to bind with high affinity to multiple receptors, suggesting that this compound may exhibit similar binding properties.
- Biochemical Pathways : It is hypothesized that the compound may affect multiple biochemical pathways, influencing cellular processes such as signal transduction and gene expression.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Some studies suggest that compounds with similar structural motifs possess antiviral properties. For instance, carbazole derivatives have been shown to inhibit various viral replication stages .
- Antitumor Activity : The compound may also demonstrate antitumor effects, akin to other chloro-substituted benzamides which have been reported to exhibit cytotoxicity against cancer cell lines.
- Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective potential, indicating that this compound might also confer protective effects on neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antitumor | Cytotoxicity against cancer cells | |
| Neuroprotective | Protection against neuronal damage |
Case Study: Antiviral Properties
In a study examining the antiviral efficacy of structurally related compounds, it was found that chloro-substituted derivatives significantly inhibited the replication of HIV and HCV viruses. The presence of the chloro group was crucial for enhanced activity, highlighting the importance of this substituent in drug design .
Synthesis and Preparation
The synthesis of this compound typically involves:
- Formation of the Benzamide Core : Reacting 3-chlorobenzoic acid with dimethylaminoethylamine under controlled conditions.
- Purification : The product is purified through recrystallization or chromatography techniques to obtain a high yield of pure compound.
Q & A
Q. Data-Driven Example :
| Catalyst | Solvent | Yield Improvement |
|---|---|---|
| EDCI/HOAt | DMF | 75% → 88% |
| No catalyst | CH2Cl2 | 65% → 65% |
Advanced: How can researchers investigate the compound’s interaction with biological targets?
Methodological Answer:
- Enzyme Assays : Test inhibition of bacterial AcpS-PPTase (a target for related benzamides) using radiolabeled substrates (e.g., <sup>32</sup>P-ATP) to monitor activity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., homology models of bacterial targets) .
- Biochemical Pathways : Metabolomic profiling (LC-MS) identifies disrupted pathways (e.g., fatty acid biosynthesis in bacteria) .
Key Finding : Analogous compounds with trifluoromethyl groups exhibit enhanced target engagement due to hydrophobic interactions .
Advanced: What methodologies address low solubility in biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .
Basic: How is purity validated for this compound in pharmacological studies?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection (λ = 254 nm). Purity ≥95% is required for in vitro assays .
- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .
Advanced: What computational tools predict physicochemical properties?
Methodological Answer:
- logP/D logP : Use ACD/Labs Percepta or ChemAxon to estimate partition coefficients .
- pKa Prediction : SPARC or MarvinSuite calculates ionization states affecting bioavailability .
Advanced: How are metal complexes of this benzamide studied for catalytic applications?
Methodological Answer:
- Synthesis : React with Ni(II) or Cu(II) salts (e.g., NiCl2·6H2O) in ethanol under reflux to form complexes .
- Characterization : FT-IR confirms metal-ligand bonds (e.g., ν(C=O) shift from 1680 → 1620 cm<sup>-1</sup>). Single-crystal XRD reveals square-planar geometry in nickel complexes .
Advanced: What strategies mitigate toxicity in preclinical development?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
